(S)-2-Methacrylamidopentanedioicacid
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Overview
Description
Methacryloyl L-glutamic acid is a derivative of glutamic acid, a naturally occurring amino acid This compound is characterized by the presence of a methacryloyl group attached to the glutamic acid molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methacryloyl L-glutamic acid typically involves the reaction of L-glutamic acid with methacryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane. The process involves the following steps:
- Dissolving L-glutamic acid and hydroquinone in dichloromethane.
- Adding methacryloyl chloride dropwise to the solution while maintaining a low temperature.
- Stirring the reaction mixture at room temperature for several hours.
- Purifying the product through recrystallization or chromatography .
Industrial Production Methods
Industrial production of methacryloyl L-glutamic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The product is typically purified using large-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Methacryloyl L-glutamic acid undergoes various chemical reactions, including:
Polymerization: It can polymerize in the presence of initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Hydrolysis: The ester bond in methacryloyl L-glutamic acid can be hydrolyzed under acidic or basic conditions.
Substitution: The methacryloyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Polymerization: Initiators such as AIBN or benzoyl peroxide, typically carried out at elevated temperatures.
Hydrolysis: Acidic or basic conditions, using reagents like hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Polymerization: Methacryloyl L-glutamic acid can form homopolymers or copolymers with other monomers.
Hydrolysis: Hydrolysis yields L-glutamic acid and methacrylic acid.
Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Methacryloyl L-glutamic acid has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers for various applications.
Biology: Employed in the development of biomaterials for tissue engineering and drug delivery systems.
Medicine: Utilized in the design of hydrogels and other materials for controlled drug release and wound healing.
Industry: Applied in the production of coatings, adhesives, and other materials with specific properties
Mechanism of Action
The mechanism of action of methacryloyl L-glutamic acid depends on its application. In polymerization reactions, the methacryloyl group undergoes radical polymerization to form polymers. In biological applications, the compound can interact with cellular components and influence cell behavior through its chemical structure and functional groups. The specific molecular targets and pathways involved vary depending on the application and the environment in which the compound is used .
Comparison with Similar Compounds
Methacryloyl L-glutamic acid can be compared with other methacryloyl derivatives and glutamic acid derivatives:
Methacryloyl derivatives: Compounds like methacryloyl glycine and methacryloyl alanine share similar polymerization properties but differ in their amino acid components.
Glutamic acid derivatives: Compounds like N-acetyl L-glutamic acid and L-glutamic acid diethyl ester have different functional groups and chemical properties.
Conclusion
Methacryloyl L-glutamic acid is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and ability to undergo various reactions make it a valuable tool in the development of new materials and technologies.
Properties
CAS No. |
34373-07-4 |
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Molecular Formula |
C9H13NO5 |
Molecular Weight |
215.20 g/mol |
IUPAC Name |
(2S)-2-(2-methylprop-2-enoylamino)pentanedioic acid |
InChI |
InChI=1S/C9H13NO5/c1-5(2)8(13)10-6(9(14)15)3-4-7(11)12/h6H,1,3-4H2,2H3,(H,10,13)(H,11,12)(H,14,15)/t6-/m0/s1 |
InChI Key |
BCKKKQIAPZBSDV-LURJTMIESA-N |
Isomeric SMILES |
CC(=C)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
Canonical SMILES |
CC(=C)C(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
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